N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
Description
The compound N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide (hereafter referred to as Compound 1) is a quinazoline-dione derivative with a molecular formula of C₂₆H₂₃FN₄O₅ and an average molecular mass of 490.491 g/mol . Key structural features include:
- A quinazoline-dione core (2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl).
- A 4-fluorobenzyl group attached to the butanamide side chain.
- A 3-nitrobenzyl substituent at position 1 of the quinazoline ring.
Its ChemSpider ID is 13133083, and it is characterized by spectroscopic methods (e.g., IR, NMR) commonly used for quinazoline derivatives .
Properties
CAS No. |
931951-97-2 |
|---|---|
Molecular Formula |
C26H23FN4O5 |
Molecular Weight |
490.491 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32) |
InChI Key |
NBWXIRYVRPJYSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- A butanamide backbone
- A quinazolinone moiety with a nitrobenzyl substituent
- A fluorobenzyl group
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, certain derivatives have shown cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation in vitro.
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis induction |
| Compound B | MCF-7 | 8.2 | Cell cycle arrest |
| This compound | A549 | 5.0 | Inhibition of angiogenesis |
The compound demonstrated an IC50 value of 5.0 µM against the A549 lung cancer cell line, suggesting potent anticancer activity through mechanisms such as apoptosis and inhibition of angiogenesis .
Anticonvulsant Activity
The anticonvulsant potential of similar compounds has been explored extensively. Research indicates that modifications at the benzyl position can significantly influence anticonvulsant efficacy.
Case Study: Anticonvulsant Efficacy
In a study evaluating N-benzyl derivatives, it was found that electron-withdrawing groups enhanced anticonvulsant activity compared to electron-donating groups. The compound's structure suggests it may exhibit similar properties due to the presence of the nitro group .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Electron-Withdrawing Groups: Enhance activity by stabilizing the active form.
- Hydrophobic Interactions: The fluorobenzyl group may improve membrane permeability and binding affinity to biological targets.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a quinazoline core, which is known for its diverse biological activities. The presence of fluorine and nitro groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Molecular Formula
- C : 23
- H : 25
- F : 1
- N : 4
- O : 3
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, particularly in the development of new quinazolinone derivatives.
Biology
- Biological Probes : It can be used as a probe to study various biological pathways and interactions, particularly in enzyme inhibition studies.
Medicine
- Therapeutic Potential : Preliminary evaluations indicate potential applications in treating various diseases due to its biological activity. Specific areas of interest include:
- Anticonvulsant Activity : Analogous compounds have shown efficacy in models of seizure activity.
- Antimicrobial Activity : Related compounds exhibit moderate to good antibacterial effects.
- Anticancer Potential : Quinazoline derivatives are often explored for their anticancer activities, with modifications enhancing cytotoxicity against cancer cell lines.
Case Studies and Research Findings
- Anticonvulsant Studies :
- Antimicrobial Research :
- Anticancer Evaluations :
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitrobenzyl substituent undergoes reduction under catalytic hydrogenation or chemical reducing conditions. This reaction typically produces the corresponding amine derivative, which can serve as an intermediate for further functionalization.
-
Mechanistic Insight : The nitro group () is reduced stepwise via nitroso () and hydroxylamine () intermediates before forming the amine () .
Hydrolysis of the Amide Bond
The central amide group () is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into carboxylic acid and amine fragments.
-
Key Factor : Steric hindrance from the bulky quinazolinone group slows hydrolysis kinetics compared to simpler amides.
Substitution Reactions on Aromatic Rings
The fluorobenzyl and nitrobenzyl groups participate in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS), respectively.
Fluorobenzyl Reactivity
The 4-fluorobenzyl moiety undergoes EAS at the meta position due to fluorine's electron-withdrawing nature:
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivative at meta position | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonic acid derivative |
Nitrobenzyl Reactivity
The 3-nitrobenzyl group supports NAS under harsh conditions due to nitro's strong deactivation:
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Chloride displacement | Cl⁻, CuCl₂, 150°C, 24 hrs | 3-chlorobenzyl derivative |
Quinazolinone Core Reactivity
The quinazolinone system exhibits dual reactivity:
-
Ring-opening : Under strong bases (e.g., NaOH), the lactam ring opens to form a dicarboxylic acid derivative.
-
Thionation : Treatment with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, yielding a thioquinazolinone.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Thionation | Lawesson’s reagent, toluene, reflux | 2,4-dithioxoquinazoline derivative | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated quinazolinone |
Stability Under Oxidative Conditions
The compound resists mild oxidation but degrades under strong oxidative agents (e.g., KMnO₄), fragmenting the quinazolinone ring and oxidizing the benzyl groups to carboxylic acids .
Comparative Reactivity Table
The table below contrasts the reactivity of key functional groups:
| Functional Group | Reaction Type | Relative Reactivity | Key Reagents |
|---|---|---|---|
| 3-Nitrobenzyl | Reduction | High | H₂/Pd-C, Zn/HCl |
| 4-Fluorobenzyl | EAS | Moderate | HNO₃, H₂SO₄ |
| Quinazolinone | Thionation | Low | Lawesson’s reagent |
| Amide | Hydrolysis | Moderate | HCl, NaOH |
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazoline-Dione Derivatives
Compound 1 vs. 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (Compound 2)
Compound 2 (ChemSpider ID: 892287-57-9) shares the quinazoline-dione core but differs in substituents :
| Feature | Compound 1 | Compound 2 |
|---|---|---|
| Quinazoline Substituent | 3-Nitrobenzyl at position 1 | 6-Bromo at position 6 |
| Benzyl Group | 4-Fluorobenzyl | 2-Methoxybenzyl |
| Molecular Formula | C₂₆H₂₃FN₄O₅ | C₂₃H₂₂BrN₃O₄ |
| Functional Groups | Nitro (-NO₂), Fluoro (-F) | Bromo (-Br), Methoxy (-OCH₃) |
Key Differences :
Heterocyclic Core Variations
Triazole Derivatives ()
Synthesized compounds in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ) feature a 1,2,4-triazole core instead of quinazoline-dione .
| Feature | Compound 1 | Triazole Derivatives |
|---|---|---|
| Core Structure | Quinazoline-dione | 1,2,4-Triazole |
| Key Substituents | Nitrobenzyl, Fluorobenzyl | Phenylsulfonyl, Difluorophenyl |
| Synthesis | Likely via diamine cyclization | Hydrazinecarbothioamide cyclization |
Implications :
- Bioactivity : Triazoles often exhibit antimicrobial or antifungal activity, whereas quinazoline-diones are explored for kinase inhibition or anticancer properties.
- Spectral Characterization : Triazoles lack the C=O stretches (~1660–1680 cm⁻¹) seen in Compound 1 but show distinct C=S vibrations (~1247–1255 cm⁻¹) .
Substituent Effects on Pharmacokinetics
- 4-Fluorobenzyl vs. 2-Methoxybenzyl (Compound 1 vs. Compound 2) :
- Nitro vs. Bromo (Compound 1 vs. Compound 2): Nitro groups can act as hydrogen-bond acceptors, improving target binding affinity but increasing metabolic instability.
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
- Quinazoline-dione protons in Compound 1 resonate in aromatic regions (δ 7.0–8.5 ppm), whereas triazole derivatives show distinct sulfonyl and fluorophenyl shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
